![molecular formula C22H17N3O2 B14153996 3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one CAS No. 799260-39-2](/img/structure/B14153996.png)
3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with 2-aminobenzonitrile to form an intermediate, which is then subjected to cyclization and subsequent reactions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
3-(3-Methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The methoxy and pyridinylethenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups, potentially altering the biological activity of the compound .
科学研究应用
3-(3-Methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: A closely related compound with a similar core structure but different substituents.
3-Methoxyphenylboronic acid: Another compound with a methoxyphenyl group, used in different chemical applications.
Uniqueness
3-(3-Methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
属性
CAS 编号 |
799260-39-2 |
|---|---|
分子式 |
C22H17N3O2 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O2/c1-27-18-9-6-8-17(15-18)25-21(13-12-16-7-4-5-14-23-16)24-20-11-3-2-10-19(20)22(25)26/h2-15H,1H3/b13-12+ |
InChI 键 |
YEIBOASUJWYKIS-OUKQBFOZSA-N |
手性 SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=N4 |
规范 SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4 |
溶解度 |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


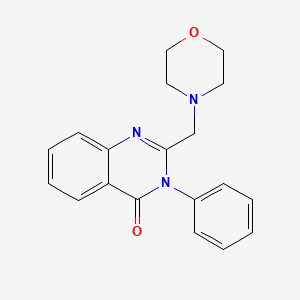
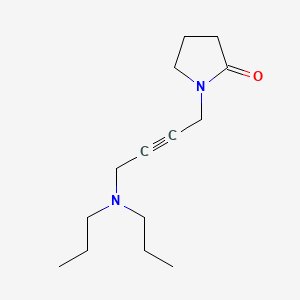
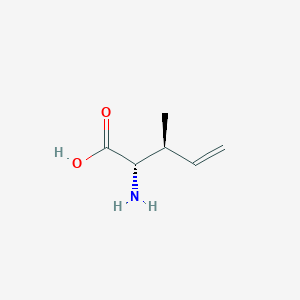
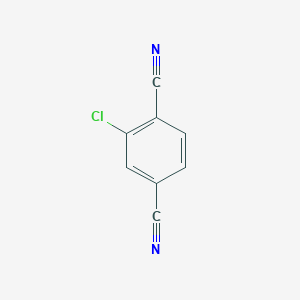
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
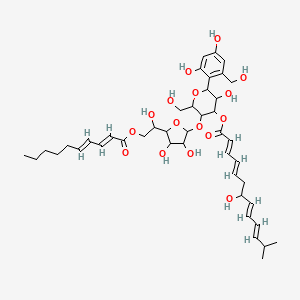
![[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14153952.png)

![Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-](/img/structure/B14153969.png)
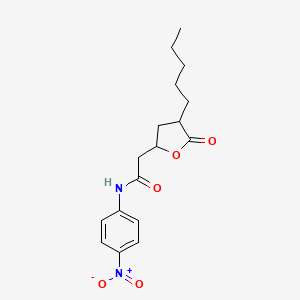
![6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14153980.png)
![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid](/img/structure/B14153991.png)
![6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione](/img/structure/B14153995.png)
